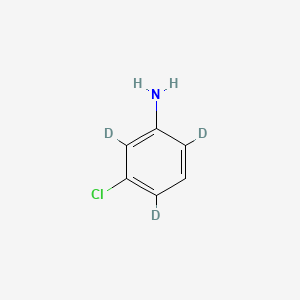

3-Chloro-2,4,6-trideuteroaniline

Description

Properties

IUPAC Name |

3-chloro-2,4,6-trideuterioaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2/i2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPCRKVUWYDDST-NRUYWUNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1N)[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization of Deuterated Aniline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Systems

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of deuterium-labeled compounds, it offers unique advantages, primarily through the simplification of spectra and the observation of isotope effects.

One of the most immediate benefits of deuterium (B1214612) labeling is the simplification of proton (¹H) NMR spectra. bdu.ac.in Since the deuterium nucleus resonates at a much different frequency from the proton, it is "invisible" in a standard ¹H NMR experiment. pharmatutor.org Furthermore, the spin-spin coupling between deuterium and a neighboring proton (²J_HD or ³J_HD) is significantly smaller than the corresponding proton-proton coupling (²J_HH or ³J_HH) and is often not resolved, leading to a collapse of complex splitting patterns. bdu.ac.in

For 3-Chloro-2,4,6-trideuteroaniline, the ¹H NMR spectrum is markedly simpler than that of its non-deuterated analog, 3-chloroaniline (B41212). In 3-chloroaniline, the aromatic protons at positions 2, 4, 5, and 6 form a complex multiplet system due to mutual spin-spin coupling. In the deuterated version, the signals corresponding to the protons at positions 2, 4, and 6 are absent. The remaining proton at position 5, no longer coupled to the protons at positions 4 and 6, would appear as a simplified signal (a singlet or a narrow triplet if coupling to the nitrogen protons is considered). This spectral simplification allows for unambiguous signal assignment and verification of the deuteration pattern. pharmatutor.orgethernet.edu.et The use of deuterated solvents is a standard practice in NMR to avoid large solvent signals, but the deliberate incorporation of deuterium into the analyte molecule itself is a powerful strategy for structural analysis. bdu.ac.in

| Compound | Position | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| 3-Chloroaniline | H-2 | ~6.8 | Complex Multiplet |

| H-4 | ~6.9 | Complex Multiplet | |

| H-5 | ~6.6 | Complex Multiplet | |

| H-6 | ~7.1 | Complex Multiplet | |

| This compound | H-2 | - (Deuterated) | - |

| H-4 | - (Deuterated) | - | |

| H-5 | ~6.6 | Singlet | |

| H-6 | - (Deuterated) | - |

Note: The data in the table above is hypothetical and for illustrative purposes to show the effect of deuteration on ¹H NMR spectra.

The replacement of a proton with a deuteron (B1233211) can induce small but measurable changes in the chemical shifts of nearby nuclei, a phenomenon known as the deuterium isotope effect. nih.gov These effects are typically observed in ¹³C NMR spectra. The substitution of ¹H with ²H generally causes a slight upfield shift (a move to lower ppm values) for the directly attached carbon (a one-bond isotope effect, ¹ΔC(D)) and for carbons two or three bonds away (two- and three-bond isotope effects, ²ΔC(D) and ³ΔC(D)). acs.org

In this compound, the ¹³C NMR spectrum would show these isotope effects. The signals for the deuterated carbons (C-2, C-4, and C-6) would not only be shifted slightly upfield but would also appear as multiplets (typically a 1:1:1 triplet) due to one-bond coupling with the deuterium nucleus (spin I=1). rsc.org The non-deuterated carbons (C-1, C-3, and C-5) would also experience smaller, multi-bond isotope shifts. The magnitude of these shifts can sometimes be correlated with factors like hydrogen bonding. nih.govacs.org For aniline (B41778) derivatives, two-bond deuterium isotope effects have been shown to be proportional to the NH chemical shifts. nih.gov

Vibrational Spectroscopy (Infrared and Raman) of Deuterated Aromatic Compounds

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. Isotopic substitution, particularly deuteration, has a profound and predictable impact on these spectra. libretexts.org

The frequency of a molecular vibration is primarily dependent on the masses of the atoms involved and the strength of the chemical bond connecting them. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. libretexts.org Since deuterium is approximately twice as massive as protium (B1232500), substituting ¹H with ²H significantly increases the reduced mass of the vibrating system. libretexts.org

This mass increase results in a predictable shift of vibrational bands to lower frequencies (lower wavenumbers). aanda.org The most pronounced shifts are observed for modes that involve significant motion of the substituted hydrogen atom. For this compound, the C-D stretching vibrations are expected to appear at significantly lower frequencies (typically in the 2100-2300 cm⁻¹ range) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹ for aromatic C-H). aanda.orgresearchgate.net Similarly, C-D in-plane and out-of-plane bending modes will be shifted to lower wavenumbers relative to their C-H counterparts. researchgate.netoup.com The theoretical isotopic frequency shift ratio (νH/νD) for a pure C-H/C-D stretch is approximately √2 (≈1.41), although observed values are often slightly lower due to vibrational coupling. libretexts.org

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Expected C-D Frequency (cm⁻¹) | Isotopic Shift |

|---|---|---|---|

| Aromatic C-H/C-D Stretch | 3000 - 3100 | 2200 - 2300 | Large |

| Aromatic C-H/C-D In-Plane Bend | 1000 - 1300 | ~800 - 950 | Moderate |

| Aromatic C-H/C-D Out-of-Plane Bend | 675 - 900 | ~500 - 700 | Moderate |

Note: The frequency ranges in the table are generalized for aromatic compounds and serve to illustrate the expected isotopic shifts.

Selective deuteration is a powerful method for verifying vibrational mode assignments in complex molecules. bohrium.com By observing which peaks in the vibrational spectrum shift upon deuteration, those peaks can be confidently assigned to vibrations involving the substituted atoms. For this compound, the appearance of strong bands in the C-D stretching region and the disappearance or reduction in intensity of corresponding C-H bands provides direct evidence for the successful incorporation of deuterium onto the aromatic ring. acs.org

Furthermore, the specific pattern of deuteration influences the out-of-plane bending modes. The frequency of these modes is sensitive to the number of adjacent hydrogen atoms on the ring. researchgate.net The substitution at positions 2, 4, and 6 in 3-chloroaniline changes the substitution pattern and thus alters the positions of the remaining C-H out-of-plane bending vibrations, providing another layer of spectral correlation to confirm the regiospecificity of the labeling. oup.com

Mass Spectrometry for Isotopic Purity and Localization

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally well-suited for the analysis of isotopically labeled compounds, providing crucial information on the extent and location of labeling. rsc.org

High-resolution mass spectrometry (HRMS) can precisely determine the mass of a molecule, allowing for the clear differentiation of compounds that have incorporated deuterium. nih.gov Each deuterium atom adds approximately 1.006 Da to the mass of the molecule. For this compound, the molecular ion peak will appear at a mass approximately 3 Da higher than that of unlabeled 3-chloroaniline.

The primary application of MS in this context is the determination of isotopic purity. nih.govresearchgate.net A sample of a deuterated compound is rarely 100% pure; it typically contains a distribution of isotopologues (molecules that differ only in their isotopic composition). For instance, a sample of this compound (the d₃ species) will likely contain small amounts of d₀ (unlabeled), d₁, and d₂ species. By analyzing the relative intensities of the corresponding molecular ion peaks in the mass spectrum, the isotopic enrichment or purity of the sample can be accurately calculated. rsc.org

Tandem mass spectrometry (MS/MS) can be employed to confirm the location of the deuterium labels. In an MS/MS experiment, the molecular ion of interest is selected, fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern of this compound would differ from that of other trideuterated isomers of 3-chloroaniline. By observing which fragments retain the deuterium labels (i.e., which fragments are heavier by ~3 Da), the position of the labels on the original molecule can be inferred or confirmed. nih.govresearchgate.net

| Isotopologue | Description | Expected Mass Increase (Da) | Significance |

|---|---|---|---|

| d₀-3-Chloroaniline | Unlabeled | 0 | Unlabeled Impurity |

| d₁-3-Chloroaniline | Singly Deuterated | ~1 | Partially Labeled Impurity |

| d₂-3-Chloroaniline | Doubly Deuterated | ~2 | Partially Labeled Impurity |

| d₃-3-Chloroaniline | Triply Deuterated (Target) | ~3 | Desired Product |

Note: The table illustrates the concept of using mass spectrometry to identify different isotopologues based on their mass increase relative to the unlabeled compound.

Isotope Dilution Techniques

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample. nih.gov This "isotopic twin" of the analyte, in this case, this compound, serves as an internal standard to correct for sample loss during preparation and analysis, as well as for variations in instrument response. nih.gov The high chemical similarity between the analyte and the deuterated standard ensures they behave almost identically during extraction, derivatization, and chromatographic separation.

The principle of isotope dilution analysis involves creating a mixture of the sample containing the analyte of unknown concentration and a known quantity of the isotopically labeled standard. This mixture is then analyzed by a mass spectrometer. By measuring the ratio of the signal intensity of the unlabeled analyte to that of the labeled standard, the initial concentration of the analyte in the sample can be accurately determined. nih.gov

Deuterated compounds like this compound are particularly useful as internal standards in studies involving the analysis of trace amounts of pollutants or drug metabolites. uni-rostock.de For instance, in environmental analysis, the concentration of 3-chloroaniline, a potential environmental contaminant, can be precisely quantified using its deuterated counterpart.

Table 1: Key Parameters in Isotope Dilution Mass Spectrometry

| Parameter | Description | Relevance to this compound |

| Analyte | The substance being measured. | 3-Chloroaniline |

| Isotopic Standard | An isotopically labeled version of the analyte. | This compound |

| Spiking | The process of adding a known amount of the isotopic standard to the sample. | A precise amount of this compound is added to the sample containing 3-chloroaniline. |

| Isotope Ratio | The ratio of the abundance of the analyte to the isotopic standard. | Measured by mass spectrometry to determine the concentration of 3-chloroaniline. |

Detection of Mass Changes for Deuterium Incorporation

The incorporation of deuterium into the aniline ring structure leads to a predictable increase in the molecular mass of the compound. This mass shift is the fundamental principle behind the detection and quantification of deuteration using mass spectrometry. For each hydrogen atom replaced by a deuterium atom, the mass of the molecule increases by approximately 1.0063 Da (the difference in mass between a deuterium atom and a protium atom).

In the case of this compound, three hydrogen atoms on the aromatic ring of 3-chloroaniline are substituted with deuterium. This results in a nominal mass increase of 3 Da compared to the unlabeled compound. High-resolution mass spectrometry can precisely measure this mass difference, confirming the successful incorporation of deuterium and determining the isotopic purity of the labeled compound. nih.gov

The mass spectrum of a partially deuterated sample will show a distribution of isotopic peaks corresponding to molecules with varying numbers of deuterium atoms. The relative intensities of these peaks can be used to calculate the average deuterium incorporation.

Table 2: Theoretical Mass Changes for Deuterated 3-Chloroaniline Derivatives

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Shift from 3-Chloroaniline (Da) |

| 3-Chloroaniline | C₆H₆ClN | 127.0189 | 0 |

| 3-Chloro-2-deuteroaniline | C₆H₅DClN | 128.0252 | +1.0063 |

| 3-Chloro-2,4-dideuteroaniline | C₆H₄D₂ClN | 129.0315 | +2.0126 |

| This compound | C₆H₃D₃ClN | 130.0378 | +3.0189 |

Note: The mass shifts are calculated based on the difference in the precise masses of deuterium and protium.

The selective deuteration of anilines at specific positions, as in this compound, is crucial for mechanistic studies and for creating highly specific internal standards. nih.gov Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used in conjunction with mass spectrometry to confirm the exact positions of deuterium incorporation. cardiff.ac.uk For example, in the ¹H NMR spectrum of this compound, the signals corresponding to the protons at positions 2, 4, and 6 would be absent, providing unambiguous evidence of deuteration at these sites. cardiff.ac.uk

Kinetic Isotope Effect Studies in Reactions Involving Deuterated Anilines

Parallel Reaction Rate Comparisons

One method for determining the KIE involves conducting two separate, or parallel, reactions under identical conditions: one with the non-deuterated aniline (B41778) and another with its deuterated analogue. The rate constants for both reactions are measured independently, and the KIE is calculated from their ratio. wikipedia.org While conceptually straightforward, this method requires high precision in experimental measurements and stringent control of reaction conditions to ensure that any observed rate difference is solely due to the isotopic substitution. wikipedia.org

For example, in the study of nucleophilic substitution reactions of Y-O-aryl methyl phosphonochloridothioates with substituted anilines, the second-order rate constants for both normal anilines (kH) and N-deuterated anilines (kD) were determined separately in acetonitrile (B52724) at 55.0 °C. rsc.org These parallel experiments revealed that for stronger nucleophiles like 4-methoxyaniline, a primary normal KIE (kH/kD > 1) was observed, whereas for weaker nucleophiles such as 3-chloroaniline (B41212), a significant secondary inverse KIE (kH/kD < 1) was found. rsc.org This approach allows for a direct quantification of the isotope effect across a range of substrates.

Similarly, kinetic studies on the anilinolysis of aryl N,N-dimethyl phosphoroamidochloridates involved measuring the rates with anilines and their deuterated counterparts in parallel experiments. doi.org The results consistently showed secondary inverse KIEs, indicating that the rates with normal anilines were slower than with deuterated ones. doi.org

Intermolecular and Intramolecular Competition Experiments

Competition experiments offer a more precise method for measuring KIEs. In an intermolecular competition experiment, a mixture of the deuterated and non-deuterated reactant is subjected to the reaction with a limited amount of another reagent. The relative amounts of the products formed from each isotopic substrate, or the isotopic composition of the remaining starting material, are then analyzed to calculate the KIE. This method minimizes errors arising from variations in reaction conditions between separate runs. epfl.ch

An example of an intermolecular competition experiment is the study of the oxidative N-demethylation of N,N-dimethylanilines catalyzed by an iron porphyrin complex. acs.org By competing a 4-substituted N,N-dimethylaniline with its N,N-bis(trideuteriomethyl)aniline counterpart, researchers determined the intermolecular KIE (kH/kD(inter)). These values were found to be significantly different from the intramolecular KIEs, providing evidence against a hydrogen atom transfer mechanism and in favor of a one-electron transfer pathway. acs.org

Intramolecular competition experiments involve a substrate that contains both hydrogen and deuterium (B1214612) at equivalent, competing reaction sites. The KIE is determined from the product ratio resulting from the cleavage of the C-H versus the C-D bond within the same molecule. epfl.ch For instance, the intramolecular KIE (kH/kD(intra)) for the oxidative N-demethylation of 4-X-N-methyl-N-trideuteriomethylanilines was determined. The variation of this KIE with different para-substituents (from 2.0 for NO2 to 3.3 for MeO) was a key finding supporting an electron-transfer mechanism. acs.org

Application of KIEs to Specific Reaction Classes with Deuterated Aniline Nucleophiles

Nucleophilic Substitution Reactions

Deuterium KIE studies involving deuterated anilines as nucleophiles have been instrumental in elucidating the mechanisms of nucleophilic substitution (SN) reactions, particularly at phosphorus centers. The nature of the KIE—whether it is a primary normal effect (kH/kD > 1) or a secondary inverse effect (kH/kD < 1)—provides information about the transition state (TS) structure. researchgate.netrsc.org

In the anilinolysis of O-aryl methyl phosphonochloridothioates, a fascinating switch in the KIE was observed depending on the basicity of the aniline nucleophile. rsc.org

Strongly basic anilines (e.g., 4-MeO, 4-Me) exhibited primary normal KIEs (kH/kD = 1.03–1.30). This is rationalized by a concerted mechanism involving a frontside nucleophilic attack, where the N-H bond is partially broken in the rate-determining step within a hydrogen-bonded, four-center transition state. rsc.orgresearchgate.net

Weakly basic anilines (e.g., 4-Cl, 3-Cl, 3-NO2) showed extremely large secondary inverse KIEs (kH/kD = 0.367–0.567). This is indicative of a stepwise mechanism with a rate-limiting leaving group expulsion from a trigonal bipyramidal intermediate formed via a backside attack. The inverse effect suggests a strengthening of the N-H(D) bond in the transition state relative to the ground state, possibly due to steric congestion. rsc.orgresearchgate.net

A similar trend was observed in the anilinolysis of Y-aryl phenyl isothiocyanophosphates, where the mechanism shifted from rate-limiting bond-breaking for basic anilines (primary normal KIEs) to rate-limiting bond-formation for less basic anilines like 3-chloroaniline (secondary inverse KIEs). beilstein-journals.org

Elimination Reactions

Kinetic isotope effects are also crucial for understanding the mechanisms of elimination reactions, such as the E2 reaction. In studies of the E2 reaction of 2-phenylethyldimethylanilinium salts, where a substituted aniline acts as the leaving group, both nitrogen and hydrogen isotope effects have been measured. cdnsciencepub.comresearchgate.net While these studies focus on aniline as a leaving group rather than a nucleophile, they illustrate the utility of KIEs in probing bond cleavage. For the reaction of 2-phenylethyl derivatives with ethoxide, the primary hydrogen-deuterium KIE (kH/kD) was found to vary with the leaving group, providing insight into the transition state structure and the extent of C-H bond cleavage. researchgate.net In reactions of sulfamoyl chlorides with anilines, the observation of a hydrogen/deuterium isotope effect supported an elimination mechanism involving a transient N-sulfonylamine species.

Redox Processes and Catalytic Reactions

KIEs are widely used to investigate the mechanisms of redox and catalytic reactions involving anilines. For example, the mechanism of NADH oxidation at a poly(aniline)-modified electrode was probed using deuterated NADH. The observed primary KIE of 4.2 demonstrated that the transfer of hydrogen (as a hydride or proton-coupled electron transfer) from NADH to the modified aniline polymer is the rate-limiting step. nih.gov

In the iron-porphyrin catalyzed N-demethylation of N,N-dimethylanilines, a detailed KIE study was conducted to distinguish between a hydrogen atom transfer and an electron transfer mechanism. acs.org

The regular increase in the intramolecular KIE as the substituent became more electron-donating, combined with significantly different intermolecular KIE values, strongly supported a one-electron transfer mechanism. acs.org Similarly, cytochrome P450-catalyzed N-dealkylation of N,N-dimethylanilines was investigated using KIE profiles, which were consistent with oxidation occurring via an iron-oxene species. nih.gov

Computational Chemistry and Theoretical Studies on Deuterium Effects in Aromatic Systems

Density Functional Theory (DFT) Calculations for Deuterated Anilines

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust method for investigating the electronic structure and properties of molecules. scispace.comresearchgate.net For deuterated anilines such as 3-Chloro-2,4,6-trideuteroaniline, DFT calculations are invaluable for predicting how isotopic substitution influences key molecular parameters, particularly vibrational modes and the energetics of reaction pathways. scispace.comelsevierpure.com

Prediction of Vibrational Frequencies and Spectroscopic Signatures

A primary and directly observable consequence of isotopic substitution is the modification of molecular vibrational frequencies. Owing to its greater mass, a carbon-deuterium (C-D) bond vibrates at a lower frequency than its carbon-hydrogen (C-H) counterpart. gla.ac.uk DFT calculations can accurately predict these shifts, which manifest as distinct signatures in infrared (IR) and Raman spectra. acs.orgoup.com

For this compound, the most pronounced differences in the vibrational spectrum, when compared to the non-deuterated 3-chloroaniline (B41212), are anticipated in the C-D stretching and bending modes. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region of an IR spectrum. Following deuteration at the 2, 4, and 6 positions, new absorption bands corresponding to C-D stretching are predicted to emerge at significantly lower frequencies, generally in the 2300-2200 cm⁻¹ range. wikipedia.org Similarly, C-H in-plane and out-of-plane bending vibrations will also exhibit isotopic shifts to lower wavenumbers. princeton.edu These computationally predicted spectroscopic signatures are crucial for the experimental identification and characterization of deuterated isotopologues. numberanalytics.com

| Vibrational Mode | Typical C-H Frequency Range (cm⁻¹) | Predicted C-D Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H/C-D Stretch | 3100–3000 | 2300–2200 |

| Aromatic C-H/C-D In-Plane Bend | 1400–1000 | Lower frequency shift |

| Aromatic C-H/C-D Out-of-Plane Bend | 900–675 | Lower frequency shift |

Calculation of Kinetic Isotope Effects for Reaction Pathways

The kinetic isotope effect (KIE) describes the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org DFT calculations are instrumental in predicting KIEs by computing the zero-point vibrational energies (ZPVEs) of both the reactants and the transition state. gla.ac.uk The ZPVE of a C-D bond is lower than that of a C-H bond. If a C-H bond is broken or significantly altered during the rate-determining step of a reaction, the difference in ZPVE between the reactant and the transition state will vary between the deuterated and non-deuterated molecules, resulting in a KIE. princeton.edu

For reactions involving this compound, such as electrophilic aromatic substitution or metabolic oxidation, DFT can model the reaction pathways to quantify the KIE. researchgate.netmdpi.com By calculating the energies of the reactants, transition states, and products for both the deuterated and non-deuterated aniline (B41778), primary and secondary KIEs can be determined. A primary KIE (where the ratio of rates kH/kD is greater than 1) is expected if a C-D bond at a reaction site is cleaved in the rate-determining step. epfl.ch Secondary KIEs, which are typically smaller, can arise from isotopic substitution at positions not directly involved in bond breaking, reflecting changes in hybridization or the steric environment during the reaction. wikipedia.orgcdnsciencepub.com

Molecular Dynamics Simulations Incorporating Deuterium (B1214612) Isotopes

While DFT calculations provide static pictures of molecular properties and reaction energies, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. rsc.org By incorporating deuterium's mass into the force fields used in MD simulations, it becomes possible to study how deuteration affects the conformational dynamics, solvent interactions, and transport properties of molecules like this compound. ncn.gov.plnih.gov

The increased mass of deuterium can lead to subtle alterations in intermolecular forces, such as hydrogen (or deuterium) bonding with surrounding solvent molecules. mdpi.com MD simulations can be employed to investigate differences in the structure and lifetime of the solvation shell around the deuterated aniline compared to its standard counterpart. researchgate.net These simulations can also probe the influence of deuteration on the rotational and translational diffusion of the molecule, providing a more complete understanding of its behavior in a condensed phase. nih.gov

Transition State Theory and Reaction Coordinate Analysis with Isotopic Perturbations

Transition state theory (TST) offers a fundamental framework for calculating reaction rates based on the properties of the transition state structure. wikipedia.org When integrated with quantum mechanical methods like DFT, TST can predict KIEs with high accuracy. researchgate.net This process involves precisely locating the transition state structure on the potential energy surface and calculating its vibrational frequencies. acs.org

For a reaction involving this compound, the reaction coordinate—the path of lowest energy from reactants to products—is analyzed to understand the atomic motions during the transformation. arxiv.org Isotopic substitution with deuterium acts as a perturbation to this coordinate. arxiv.org By analyzing the vibrational modes at the transition state, it is possible to identify which modes are most affected by deuteration. This analysis, combined with the ZPVE calculations, provides a detailed explanation for the origin of the KIE. rutgers.edu A significant imaginary frequency at the transition state, which corresponds to the motion along the reaction coordinate, will be lower for the deuterated species, directly impacting the calculated reaction rate and contributing to the primary KIE. researchgate.netrutgers.edu

Advanced Applications of Deuterated Aromatic Amines in Chemical Research

Applications in Material Science and Organic Optoelectronics

The field of organic electronics has seen significant advancements through the strategic use of deuterated organic molecules. Aromatic amines are a critical class of materials used in the hole-transporting layers of Organic Light Emitting Diodes (OLEDs). The stability and efficiency of these devices are paramount, and deuteration has emerged as a key strategy for enhancing their performance.

Replacing carbon-hydrogen (C-H) bonds with stronger carbon-deuterium (C-D) bonds can suppress non-radiative decay pathways in the excited state of the organic materials. This leads to several beneficial effects:

Increased Device Lifetime: The enhanced stability of the C-D bond makes the material more resistant to degradation over time, leading to longer-lasting OLED devices.

Improved Luminous Efficiency: By minimizing non-radiative energy loss, more of the electrical energy is converted into light, resulting in a more efficient device.

Enhanced Thermal Stability: The stronger bonds can also contribute to greater thermal stability of the material, which is crucial for device reliability.

While specific research on the integration of 3-Chloro-2,4,6-trideuteroaniline into OLEDs is not extensively documented, the principles derived from studies on other deuterated arylamines are directly applicable. The presence of the chlorine atom in this compound can further influence the electronic properties of the material, potentially offering a way to fine-tune the energy levels within the OLED structure for optimized charge injection and transport. The combination of deuteration and halogenation in one molecule presents an interesting avenue for the design of novel high-performance materials for organic optoelectronics.

| Property Enhancement through Deuteration in OLEDs | |

| Property | Effect of Deuteration |

| Device Lifetime | Increased |

| Luminous Efficiency | Improved |

| Thermal Stability | Enhanced |

| Non-Radiative Decay | Suppressed |

Influence on Reaction Selectivity in Organic Synthesis

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms and influencing the selectivity of chemical reactions. researchgate.netkoreascience.kr The KIE arises because the greater mass of deuterium (B1214612) compared to hydrogen leads to a lower zero-point vibrational energy for a C-D bond compared to a C-H bond. Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate when this bond cleavage is part of the rate-determining step.

The deuteration at the 2, 4, and 6 positions of the aniline (B41778) ring in this compound can significantly influence its reactivity in various organic transformations, particularly in electrophilic aromatic substitution reactions.

Mechanistic Elucidation: By comparing the reaction rates of 3-chloroaniline (B41212) and this compound, chemists can determine whether the cleavage of the C-H (or C-D) bond is involved in the rate-determining step of a reaction. A significant KIE (kH/kD > 1) would indicate that this bond is broken in the slowest step of the reaction. For example, studies on the acylation of aniline have utilized nitrogen kinetic isotope effects to probe the reaction mechanism. acs.org Similar principles can be applied using deuterated substrates.

Controlling Regioselectivity: In reactions where multiple products can be formed, the KIE can be exploited to favor one reaction pathway over another. For instance, if a reaction involves the cleavage of a C-H bond at a specific position, deuterating that position will slow down the reaction at that site, potentially allowing a competing reaction at a non-deuterated site to become dominant.

Probing Steric Effects: Secondary kinetic isotope effects, where the deuterated bond is not broken but is located near the reaction center, can provide insights into changes in steric hindrance between the ground state and the transition state. For example, a study on the SN2 reaction of a benzyl-dimethylphenylammonium ion with thiophenoxide ion revealed a large secondary α-deuterium kinetic isotope effect, which was attributed to a reduction in steric crowding in the transition state. cdnsciencepub.com

While specific experimental data on the kinetic isotope effects for reactions involving this compound is limited, it is known to be used as a labeled analogue of 3-chlorobenzenamine in the synthesis of pyrimidoazepine analogs and novel COX-2 inhibitors. chemicalbook.com In these multi-step syntheses, the deuterium labels can serve as valuable markers to track the transformation of the aniline ring and to confirm the final structure of the complex target molecules.

| Application of KIE with this compound | |

| Application Area | Potential Insight |

| Mechanistic Studies | Determination of rate-determining steps in electrophilic substitution. |

| Reaction Selectivity | Potential to alter regioselectivity by slowing reactions at deuterated sites. |

| Synthetic Chemistry | Use as a labeled starting material to trace reaction pathways. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Chloro-2,4,6-trideuteroaniline, and how does deuteration impact reaction conditions?

- Methodology : Deuteration is typically achieved via catalytic exchange using deuterated solvents (e.g., D₂O or deuterated acids) or by employing deuterium-labeled precursors. For example, chlorination of 2,4,6-trideuteroaniline using Cl₂ in a controlled acidic medium ensures selective substitution at the 3-position. Isotopic purity must be verified via mass spectrometry and ²H-NMR .

- Key Considerations : Reaction temperatures and catalyst selection (e.g., Pd/C in D₂) must optimize deuteration efficiency while minimizing side reactions.

Q. How do deuterium substitutions at the 2,4,6 positions influence the compound's spectroscopic characterization?

- Methodology : Deuteration reduces signal splitting in ¹H-NMR due to the absence of protons at the substituted positions. For instance, the aromatic proton signal at the 3-position appears as a singlet, simplifying spectral analysis. FT-IR can confirm C-D stretching vibrations (~2100-2200 cm⁻¹), while high-resolution mass spectrometry (HRMS) quantifies isotopic abundance .

Advanced Research Questions

Q. What isotopic effects arise in the reaction kinetics of this compound during nucleophilic aromatic substitution (NAS)?

- Methodology : Kinetic isotope effects (KIEs) are measured by comparing reaction rates with deuterated vs. non-deuterated analogs. For example, deuterium at ortho/para positions can sterically hinder nucleophile access, altering activation energy. Data from analogous trichloroaniline derivatives suggest a KIE (k_H/k_D) of 1.5–2.0 for amination reactions .

- Data Contradiction : Conflicting reports on KIEs may stem from solvent polarity or temperature variations. Controlled studies in DMSO vs. THF are recommended to resolve discrepancies.

Q. How can this compound be utilized as a tracer in metabolic or environmental fate studies?

- Methodology : Isotopic labeling enables tracking via LC-MS/MS or isotope-ratio mass spectrometry (IRMS). For example, in environmental degradation studies, deuterated anilines resist microbial dechlorination longer than non-deuterated analogs, providing insights into persistence pathways .

- Experimental Design : Use stable isotope probing (SIP) with deuterated compounds to monitor biodegradation products in soil or aqueous systems.

Data Analysis and Validation

Q. What challenges arise in quantifying isotopic purity, and how can they be addressed?

- Methodology : Overlapping signals in GC-MS or isotopic scrambling during ionization can skew results. Employ orthogonal techniques:

- HRMS for accurate mass/isotopic distribution.

- ²H-NMR to confirm deuteration sites .

- Validation : Cross-reference with synthetic controls and computational models (e.g., density functional theory (DFT) for predicting vibrational spectra).

Q. How do solvent interactions affect the stability of this compound in long-term storage?

- Methodology : Deuterated compounds may exhibit altered hygroscopicity. Stability tests in deuterated vs. non-deuterated solvents (e.g., DCM-d₂ vs. DCM) under inert atmospheres reveal decomposition rates. Data from similar chloroanilines suggest <5% degradation over 6 months at -20°C in argon .

Application-Oriented Research

Q. What role does this compound play in elucidating reaction mechanisms in organometallic catalysis?

- Methodology : Deuterium labeling identifies rate-determining steps. For example, in Pd-catalyzed coupling reactions, deuteration at the 2,4,6 positions can slow β-hydrogen elimination, favoring alternative pathways. Kinetic studies paired with deuterium scrambling experiments validate proposed mechanisms .

Q. How can computational modeling predict the thermodynamic properties of deuterated vs. non-deuterated analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.